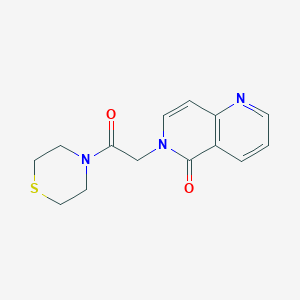

![molecular formula C16H24N2O3S B5591925 N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5591925.png)

N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Crystal Structure

Research on closely related methanesulfonamide derivatives has provided insights into their molecular structures and conformation. For example, studies on various N-(dichlorophenyl)methanesulfonamides have revealed specific conformations of the N—H bond in relation to other substituents, highlighting the potential for these molecules to act as receptors due to the orientation of the amide H atom and the methanesulfonyl group across the plane of the benzene ring. These orientations facilitate interactions with other molecules through hydrogen bonding, suggesting a role in biological activity (Gowda, Foro, & Fuess, 2007; Gowda, Foro, & Fuess, 2007).

Ligand Design and Catalysis

The development of chiral ligands for palladium-catalyzed asymmetric allylic alkylations demonstrates the application of methanesulfonamide derivatives in synthetic chemistry. These ligands, synthesized from methanesulfonate intermediates, have been used to achieve high enantioselectivity in organic reactions, showcasing the utility of methanesulfonamide derivatives in facilitating stereoselective synthesis (Uenishi & Hamada, 2001).

Chemoselective N-Acylation

The study of N-acyl-N-(pentafluorophenyl)methanesulfonamides has contributed to the development of chemoselective N-acylation reagents. These compounds, derived from pentafluorophenylmethanesulfonamide, exhibit high chemoselectivity, underscoring the role of methanesulfonamide derivatives in selective organic transformations (Kondo et al., 2000).

Sensor Technology

Methanesulfonamide derivatives have found applications in sensor technology, particularly in the detection of gases. A study on a methane sensor incorporating poly(3,4-ethylenedioxythiophene:poly(styrene sulfonic acid)) and gold nanoparticles highlights the potential of methanesulfonamide-based materials in environmental monitoring and detection of greenhouse gases at low concentrations (Khasim et al., 2021).

Analytical Chemistry

Methanesulfonamide derivatives have been utilized in analytical chemistry to improve the detection and analysis of various compounds. For instance, the determination of polar alkylating agents via reaction headspace gas chromatography involves derivatization with methanesulfonamide derivatives, showcasing their utility in enhancing analytical methodologies (Lee et al., 2003).

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-13-8-7-9-14(2)16(13)18(22(3,20)21)12-15(19)17-10-5-4-6-11-17/h7-9H,4-6,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYTZOHJDUDZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC(=O)N2CCCCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)

![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5591876.png)

![5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)

![2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-isobutyl-2-pyrimidinamine](/img/structure/B5591895.png)

![7-fluoro-3-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5591913.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5591916.png)

![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)

![4-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5591934.png)